3-Chloro-6-(1-cyanoethoxy)-benzaldehyde
Description
3-Chloro-6-(1-cyanoethoxy)-benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 3-position and a 1-cyanoethoxy group at the 6-position of the aromatic ring. This compound combines the reactive aldehyde functional group with electron-withdrawing substituents (chloro and cyanoethoxy), influencing its physical, chemical, and reactivity properties.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(4-chloro-2-formylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H8ClNO2/c1-7(5-12)14-10-3-2-9(11)4-8(10)6-13/h2-4,6-7H,1H3 |
InChI Key |
VKVKDPPJYUQZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=C(C=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Key differences arise from substituent effects:
- 3-Chlorobenzaldehyde (CAS 587-04-2): Lacks the cyanoethoxy group, resulting in lower molecular weight (154.56 g/mol) and higher volatility. It is a colorless liquid with a boiling point of 213–215°C and is used in manufacturing and laboratory applications .
- Benzaldehyde Derivatives with Cyano Groups: Compounds like the benzodithiazine derivative in (IR νmax 2235 cm⁻¹ for C≡N) highlight the cyano group’s strong electron-withdrawing nature, which stabilizes the aromatic system and alters solubility.
- 3-Chloro-6-(1-cyanoethoxy)-benzaldehyde: The cyanoethoxy group increases molecular weight (estimated ~225.65 g/mol) and polarity, likely reducing volatility compared to 3-chlorobenzaldehyde. Its solubility in polar solvents (e.g., DMSO, acetone) is expected to be higher due to the ethoxy linkage and cyano group.
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 3-Chlorobenzaldehyde | 154.56 | -Cl at C3 | 213–215 | Low polarity solvents |
| Benzaldehyde | 106.12 | None | 179 | Ethanol, ether |
| This compound* | ~225.65 | -Cl at C3, -OCH₂CN at C6 | N/A | Polar aprotic solvents |
*Estimated values based on substituent contributions.
Sensory and Industrial Relevance
- Aroma Compounds: Benzaldehyde is a key aroma compound in plants (e.g., mistletoes) , but the chloro and cyanoethoxy substituents in this compound would likely diminish its volatility and alter odor characteristics, rendering it less suitable for fragrance applications.
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